molecular formula C5H14Cl2N2O B2612237 (1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride CAS No. 2137766-40-4

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride

Cat. No. B2612237
CAS RN: 2137766-40-4
M. Wt: 189.08
InChI Key: QVAIXBWMCUFMED-ALUAXPQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride, also known as CPPene, is a compound that has been utilized in scientific research for its potential therapeutic properties. CPPene is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in the regulation of intracellular signaling pathways. In

Scientific Research Applications

  • Histamine Research Application: Central Nervous System (CNS) Functions: Investigating the involvement of H4 receptors in CNS functions is another avenue for CPH research.
  • Solubility Studies

    • Application :
      • Mixed Solvent Solubility : Researchers have measured the solubility of CPH in methanol + water, ethanol + water, and 2-propanol + water mixed solvents. This information aids in optimizing formulations and drug delivery systems .

properties

IUPAC Name

(1R,2R)-2-hydrazinylcyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-7-4-2-1-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAIXBWMCUFMED-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride

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